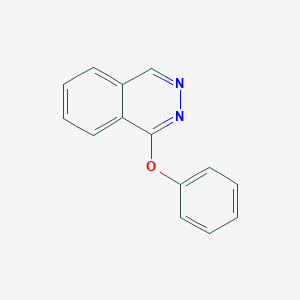

1-Phenoxyphthalazine

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-phenoxyphthalazine derivatives has been explored through different methodologies. For instance, Behalo et al. (2017) describe the synthesis of novel phthalazine derivatives from 1-chloro-4-(4-phenoxyphenyl)phthalazine, reacting with various nucleophiles to produce compounds with significant antitumor and antioxidant activities (Behalo, El‐Karim, & Rafaat, 2017). Similarly, Nesarvand et al. (2021) report a green, one-pot synthesis approach for 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives using magnetite-silica core–shell nanoparticles, highlighting the method's efficiency and environmental friendliness (Nesarvand, Azarifar, & Ebrahimiasl, 2021).

Molecular Structure Analysis

The molecular structure of 1-phenoxyphthalazine and its derivatives has been elucidated through various spectroscopic techniques, including IR, NMR, and mass spectrometry. For example, a study by Paventi et al. (1996) focused on the structural analysis of a polymer derived from 1,2-dihydro-4-(4-hydroxyphenyl)-1-oxo-(2H)-phthalazine, providing detailed insights into the molecular arrangement and bonding through NMR and FT-IR spectroscopy (Paventi, Chan, & Hay, 1996).

Chemical Reactions and Properties

Chemical reactions involving 1-phenoxyphthalazine derivatives demonstrate a wide range of reactivities and functionalities. For instance, Torkian et al. (2011) describe a one-pot, four-component synthesis method for producing 1-{[(1H-1,2,3-Triazol-4-yl)methoxy]phenyl}-1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, showcasing the compound's versatility in chemical reactions (Torkian, Dabiri, Salehi, & Bararjanian, 2011).

Physical Properties Analysis

The physical properties of 1-phenoxyphthalazine derivatives, such as solubility, melting points, and stability, have been studied to understand their potential applications better. The work by Zhang et al. (2006) on novel bisphenol containing phthalazinone and azomethine moieties, and the thermal properties of cured polymers, provides insight into the material properties that can be achieved through the manipulation of phthalazine derivatives (Zhang, Chen, Min, & Qi, 2006).

Chemical Properties Analysis

The chemical properties of 1-phenoxyphthalazine derivatives, including reactivity, potential for substitution reactions, and interaction with various chemical agents, are critical for their application in synthesizing novel compounds with desired functionalities. The study by Keshipour et al. (2012), which developed a protocol for synthesizing 1H-pyrazolo[1,2-b]phthalazine-1,2-dicarboxylates, highlights the compound's chemical versatility and potential for creating structurally diverse derivatives (Keshipour, Shojaei, & Shaabani, 2012).

Aplicaciones Científicas De Investigación

Anticancer Activity : A derivative of 1,4-bis(alkylamino)benzo[g]phthalazine, related to 1-Phenoxyphthalazine, exhibits promising intercalative binding to DNA, suggesting potential for anticancer activity evaluation (Pons et al., 1991). Additionally, novel phthalazine derivatives synthesized from 1-chloro-4-(4-phenoxyphenyl)phthalazine show potential anticancer and antioxidant activity, with specific derivatives demonstrating high antioxidant activity (Behalo et al., 2017).

Polymer Science : Research indicates the possibility of creating thermooxidatively stable, high molecular weight linear polymers from compounds related to 1-Phenoxyphthalazine. These polymers could have applications in thermosetting polymers (Berard et al., 1994).

Green Chemistry : The use of green microwave tools in synthesizing a more stable phthalazin-1-ol isomer, a compound related to 1-Phenoxyphthalazine, has been found to be a promising anticancer reagent with improved thermal stability (Rizk et al., 2021).

Herbicide Development : Methylphthalazin-1-one derivatives have shown promising acetohydroxyacid synthase inhibitory activity and broad-spectrum herbicidal activities against various weeds (Li et al., 2006).

Antimalarial Potential : Phenoxypropoxybiguanide analogues demonstrate potent antimalarial activity and are being considered for clinical development, although challenges in manufacturing and gastrointestinal intolerance are noted (Shearer et al., 2005).

Antioxidant Activity : Derivatives of 1-Phenoxyphthalazine exhibit antioxidant properties, contributing to their potential as anticancer agents (Behalo et al., 2017).

Anti-inflammatory Effects : Certain phthalazine derivatives, such as 6-phenoxy-[1,2,4]triazolo[3,4-a]phthalazine-3-carboxamide, show potent anti-inflammatory activity with low cellular toxicity, offering potential therapeutic applications (Liu et al., 2016).

Direcciones Futuras

While specific future directions for 1-Phenoxyphthalazine are not mentioned in the literature, research into phthalazine derivatives continues to be a promising field in medicinal chemistry . Strategies for developing drugs targeting PD-1 pathways suggest two realistic fields: bi-functional or multi-functional small molecules; nano-material to deliver siRNAs .

Propiedades

IUPAC Name |

1-phenoxyphthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c1-2-7-12(8-3-1)17-14-13-9-5-4-6-11(13)10-15-16-14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHSXUZQMJVDJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143373 | |

| Record name | Phthalazine, 1-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenoxyphthalazine | |

CAS RN |

100537-30-2 | |

| Record name | 1-Phenoxyphthalazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100537302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalazine, 1-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenoxyphthalazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C95GBF8GK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

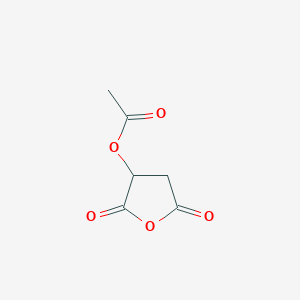

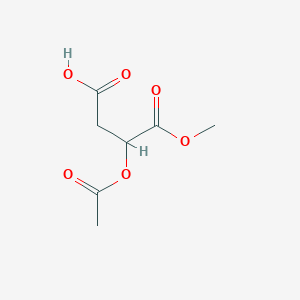

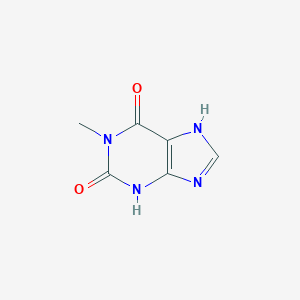

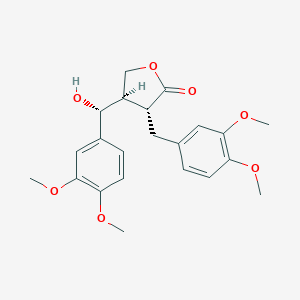

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

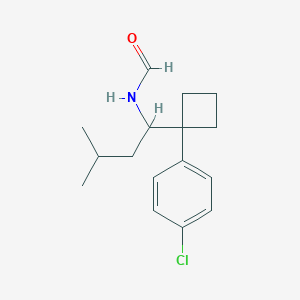

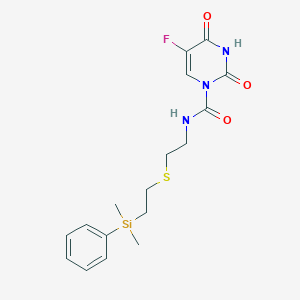

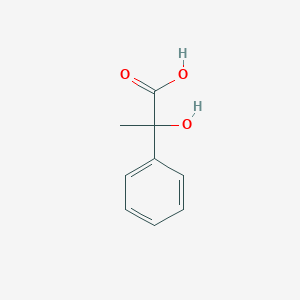

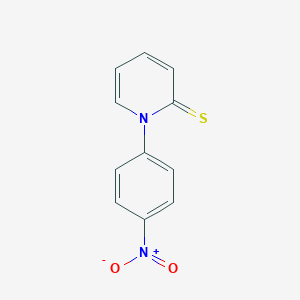

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride](/img/structure/B19250.png)

![7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B19254.png)